molecular formula C19H17N3O4 B433505 methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 352663-39-9

methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B433505
CAS No.: 352663-39-9
M. Wt: 351.4g/mol
InChI Key: ULRJXEJPFISKQQ-UHFFFAOYSA-N
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Description

Methyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step reactions. One common method includes the reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-1’H- and 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-3’H-spiro[indole-3,4’-pyridine]-2’-thiolates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Scientific Research Applications

Methyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action for Methyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which could involve binding to enzymes or receptors, altering their activity, and subsequently affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro linkage and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

352663-39-9

Molecular Formula

C19H17N3O4

Molecular Weight

351.4g/mol

IUPAC Name

methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C19H17N3O4/c1-4-9-22-14-8-6-5-7-12(14)19(18(22)24)13(10-20)16(21)26-11(2)15(19)17(23)25-3/h4-8H,1,9,21H2,2-3H3

InChI Key

ULRJXEJPFISKQQ-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C#N)C(=O)OC

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C#N)C(=O)OC

Origin of Product

United States

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